molecular formula C16H19N3O B14582424 6-Methyl-4-[2-(1-phenylbutylidene)hydrazinyl]pyridin-2(1H)-one CAS No. 61191-24-0

6-Methyl-4-[2-(1-phenylbutylidene)hydrazinyl]pyridin-2(1H)-one

Cat. No.: B14582424
CAS No.: 61191-24-0
M. Wt: 269.34 g/mol
InChI Key: GNTVZKPBNPWIFM-UHFFFAOYSA-N
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Description

6-Methyl-4-[2-(1-phenylbutylidene)hydrazinyl]pyridin-2(1H)-one is a heterocyclic compound that features a pyridine ring substituted with a hydrazinyl group and a phenylbutylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-[2-(1-phenylbutylidene)hydrazinyl]pyridin-2(1H)-one typically involves the condensation of 6-methyl-4-hydrazinylpyridin-2(1H)-one with 1-phenylbutanal under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated to reflux to facilitate the condensation process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-[2-(1-phenylbutylidene)hydrazinyl]pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

    Oxidation: Azo or azoxy derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

6-Methyl-4-[2-(1-phenylbutylidene)hydrazinyl]pyridin-2(1H)-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Methyl-4-[2-(1-phenylbutylidene)hydrazinyl]pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The phenylbutylidene moiety may enhance the compound’s binding affinity and specificity through hydrophobic interactions and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    4-Hydrazinylpyridine derivatives: These compounds share the hydrazinylpyridine core but differ in their substituents, leading to variations in their chemical and biological properties.

    Phenylbutylidene derivatives: Compounds with similar phenylbutylidene moieties but different core structures.

Uniqueness

6-Methyl-4-[2-(1-phenylbutylidene)hydrazinyl]pyridin-2(1H)-one is unique due to the combination of its hydrazinylpyridine core and phenylbutylidene substituent. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

CAS No.

61191-24-0

Molecular Formula

C16H19N3O

Molecular Weight

269.34 g/mol

IUPAC Name

6-methyl-4-[2-(1-phenylbutylidene)hydrazinyl]-1H-pyridin-2-one

InChI

InChI=1S/C16H19N3O/c1-3-7-15(13-8-5-4-6-9-13)19-18-14-10-12(2)17-16(20)11-14/h4-6,8-11H,3,7H2,1-2H3,(H2,17,18,20)

InChI Key

GNTVZKPBNPWIFM-UHFFFAOYSA-N

Canonical SMILES

CCCC(=NNC1=CC(=O)NC(=C1)C)C2=CC=CC=C2

Origin of Product

United States

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